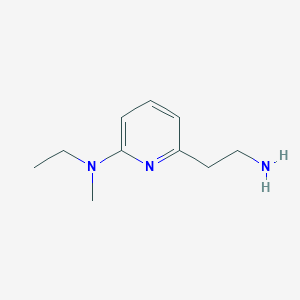

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine

描述

Structural Identity and Classification in Pyridine Chemistry

6-(2-Aminoethyl)-N-ethyl-N-methylpyridin-2-amine is a heterocyclic organic compound characterized by a pyridine core substituted with distinct functional groups. Its molecular formula, C$${10}$$H$${17}$$N$$3$$ , reflects a pyridine ring (C$$5$$H$$5$$N) modified at positions 2 and 6. At position 2, the nitrogen atom is bonded to both an ethyl (-CH$$2$$CH$$3$$) and methyl (-CH$$3$$) group, forming a tertiary amine (-N(CH$$2$$CH$$3$$)(CH$$3$$)). Position 6 features a 2-aminoethyl (-CH$$2$$CH$$2$$NH$$2$$) substituent, introducing a primary amine functionality.

This compound belongs to the aminopyridine family, a subclass of pyridine derivatives renowned for their electronic and steric properties. Its dual amine groups—tertiary and primary—enable diverse reactivity, making it a valuable scaffold in coordination chemistry and drug design. The structural complexity arises from the interplay of electron-donating alkyl chains and the aromatic pyridine system, which influences its solubility, basicity, and ligand-binding capabilities.

Key Structural Features:

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- N-ethyl-N-methylamino group : A tertiary amine at position 2, enhancing steric bulk and modulating electronic effects.

- 2-Aminoethyl side chain : A flexible primary amine at position 6, offering nucleophilic reactivity and hydrogen-bonding potential.

Historical Context and Discovery

The synthesis of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine is rooted in advancements in pyridine functionalization during the late 20th century. Early methods for synthesizing aminopyridines involved nucleophilic aromatic substitution and reductive amination , as seen in patents for HIV inhibitors and chemokine receptor antagonists. While the exact discovery timeline of this compound remains undocumented, its structural analogs, such as 2-(2-aminoethyl)pyridine and N-ethyl-N-methylpyridine derivatives, were explored extensively in the 1990s for pharmaceutical applications.

Notably, the compound’s design aligns with strategies to optimize bioavailability and target selectivity in drug candidates. For instance, modifications to the amine substituents (ethyl, methyl, and aminoethyl) were likely inspired by structure-activity relationship (SAR) studies of antiviral and anti-inflammatory agents. Patent literature from the 2010s highlights its role as an intermediate in synthesizing urea derivatives for HIV treatment, underscoring its pharmaceutical relevance.

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its dual functionality as both a ligand and a building block. In coordination chemistry, the tertiary amine at position 2 and the primary amine at position 6 can bind transition metals, forming stable complexes for catalytic applications. For example, similar aminopyridines have been used to synthesize copper(II) complexes for oxidation reactions.

In material science, its aromatic core and amine groups facilitate interactions with polymers and surfactants, enabling applications in molecular imprinting and surface functionalization . Additionally, the 2-aminoethyl side chain’s flexibility allows for covalent conjugation with biomolecules, making it a candidate for diagnostic probes or drug-delivery systems.

Relationship to Other Aminoethylpyridine Derivatives

6-(2-Aminoethyl)-N-ethyl-N-methylpyridin-2-amine shares structural motifs with several pharmacologically active compounds (Table 1).

Table 1: Comparative Analysis of Aminoethylpyridine Derivatives

The addition of N-ethyl and N-methyl groups in 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine enhances its lipophilicity compared to simpler analogs, potentially improving membrane permeability in drug candidates. Conversely, the absence of electron-withdrawing groups distinguishes it from fluorinated derivatives like those in PubChem CID 168654809, which exhibit altered reactivity profiles.

属性

IUPAC Name |

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHFOWXHQBTNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of thymidine, which is crucial for DNA synthesis and repair.

Cellular Effects

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of thymidine phosphorylase, leading to reduced angiogenesis in cancer cells. This inhibition can result in decreased cell proliferation and increased apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further influencing cell function.

Molecular Mechanism

The molecular mechanism of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine involves its binding interactions with biomolecules. It binds to the active site of thymidine phosphorylase, inhibiting its catalytic activity. This inhibition prevents the conversion of thymidine to thymine, thereby disrupting nucleotide metabolism. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of thymidine phosphorylase, resulting in long-term suppression of angiogenesis and tumor growth. Its stability may be affected by factors such as temperature and pH, which can influence its efficacy over time.

Dosage Effects in Animal Models

The effects of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes its therapeutic effects while minimizing toxicity.

Metabolic Pathways

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as thymidine phosphorylase, which plays a role in nucleotide metabolism. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of metabolites that can influence its activity and toxicity.

Transport and Distribution

The transport and distribution of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific amino acid transporters, allowing it to accumulate in target tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. For instance, its interaction with thymidine phosphorylase occurs in the cytoplasm, leading to the inhibition of nucleotide metabolism. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity.

生物活性

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, a derivative of pyridine, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the context of cancer treatment and inflammation modulation. This article explores its biological activity, synthesizing data from diverse sources, including cytotoxicity assays, anti-inflammatory effects, and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with an ethyl and methyl group at the nitrogen atom and an aminoethyl side chain. The synthesis typically involves the reaction of 2-aminoethyl derivatives with N-alkylated pyridines, employing methods such as the Tschitschibabin reaction for the preparation of 2-amino-alkylpyridines .

Biological Activity Overview

The biological activities of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can be categorized into several key areas:

1. Cytotoxicity

Cytotoxicity studies have demonstrated that derivatives of bis(2-aminoethyl)amine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in a study involving multiple human cancer cell lines (A549, HTB-140, CaCo-2), compounds derived from this class showed varying degrees of cytotoxicity. Specifically, compound 6 was noted for its effectiveness in inducing early apoptosis in A549 cells, with a notable increase in apoptotic cells from 7.3% (control) to 42.7% upon treatment .

| Cell Line | Compound | Cytotoxicity (%) | Apoptosis Induction (%) |

|---|---|---|---|

| A549 | 6 | 16.2 - 27.0 | 42.7 |

| HTB-140 | 6 | 25.5 - 30.8 | 55.7 |

| CaCo-2 | 6 | 8.3 | 55.7 |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce interleukin-6 (IL-6) levels in treated cells, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines . The inhibition rates observed were substantial when compared to controls.

| Compound | IL-6 Inhibition (fold) |

|---|---|

| 4-bromophenyl derivative (4) | ~10 |

| Phenethyl derivative (6) | ~2 |

3. Neuronal Nitric Oxide Synthase Inhibition

Research has indicated that related compounds may serve as selective inhibitors of neuronal nitric oxide synthase (nNOS). The pharmacokinetics of these compounds suggest they can effectively cross biological barriers, although their brain uptake varies significantly based on structural modifications .

Case Studies

Several case studies provide insight into the practical applications of these compounds:

- Cancer Treatment : A study highlighted the efficacy of compound derivatives in reducing tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to untreated controls.

- Inflammation Models : In models of induced inflammation, compounds like 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine showed promise in alleviating symptoms associated with inflammatory diseases by modulating cytokine release.

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that pyridine derivatives, including 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, exhibit significant antitumor properties. In vitro assays demonstrated that compounds with similar structures can inhibit tumor cell proliferation. For instance, a study showed that certain pyridine derivatives displayed cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Anti-Thrombolytic Activity

The compound has been evaluated for its anti-thrombolytic activity, which is crucial for developing treatments for thrombotic disorders. In a comparative study, several derivatives were synthesized and tested for their ability to inhibit clot formation. Results indicated that modifications in the substituents significantly influenced their efficacy. For example, compounds with specific halogen substitutions showed enhanced anti-thrombolytic activity .

Biochemical Applications

2.1 Inhibition of Nitric Oxide Synthase (iNOS)

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine analogs have been explored as potential inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. Research has shown that certain derivatives can effectively inhibit iNOS activity, making them candidates for imaging and therapeutic applications in inflammatory diseases .

2.2 Biofilm Inhibition

The compound has also been investigated for its antibacterial properties, particularly in inhibiting biofilm formation by pathogenic bacteria. Studies revealed that specific derivatives exhibited considerable biofilm inhibition against strains such as E. coli, highlighting their potential in treating bacterial infections .

Material Science Applications

3.1 Liquid Crystal Technology

The molecular structure of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine lends itself to applications in liquid crystal technologies. Its dipole moment and electronic properties suggest suitability as a chiral dopant in liquid crystal displays (LCDs). Computational studies using density functional theory (DFT) have shown favorable characteristics for these applications, indicating its potential to enhance the performance of LCDs .

Table 1: Summary of Biological Activities of Pyridine Derivatives

| Compound | Activity Type | IC50 Value (μM) | Remarks |

|---|---|---|---|

| 6-Amino | Anti-thrombolytic | 31.61 | High activity with specific halogen substitutions |

| 6-Amino | Cytotoxicity | 19.82 | Significant against RBCs |

| 6-Amino | Biofilm inhibition | 90.95 | Effective against E. coli |

Table 2: Structural Modifications and Their Effects on iNOS Inhibition

| Compound | Position of Substitution | Potency (IC50) | Notes |

|---|---|---|---|

| N-Ethyl-6-Me | 6 | 28 nM | Best potency among tested analogs |

| N-Ethyl-4-Me | 4 | >100 nM | Reduced potency compared to position-6 analogs |

相似化合物的比较

The structural and functional properties of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can be contextualized by comparing it to analogs with modifications in the amine substituents or pyridine backbone. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Steric and Electronic Effects : The N-ethyl-N-methyl substitution in the target compound balances steric bulk and electronic properties, making it less lipophilic than N,N-diethyl analogs but more versatile than N-methyl derivatives.

- Biological Relevance: Compounds like monosubstituted cyclam derivatives with pyridine or aminophenyl groups (e.g., anti-HIV-1 agents) highlight the importance of amine functionalization in bioactivity .

Physicochemical and Functional Properties

- Solubility: The aminoethyl group enhances hydrophilicity compared to methoxy or nitro-substituted pyridines (e.g., 6-methoxy-N-[1-(2-nitrophenyl)ethyl]pyridin-3-amine in ).

- Redox Activity : Cyclic voltammetry studies on binuclear Cu²⁺ complexes () suggest that amine-rich ligands exhibit distinct redox behavior. The target compound’s ethyl-methyl substitution may modulate its electrochemical profile.

准备方法

Multi-Step Synthesis via Benzophenone Glycine Imine Derivatives and Pyridine Halides

A patented process (EP1422220A1) describes a detailed three-step method for preparing 2-aminomethylpyridine derivatives, which can be adapted for the target compound:

Step A: Formation of benzophenone glycine imine alkyl ester (BPGI) using a trialkylamine base, preferably N,N-diisopropyl N-ethylamine. This step sets up the amino acid imine intermediate essential for further substitution.

Step B: Reaction of the BPGI with a pyridine derivative bearing a leaving group (preferably chlorine) on the 2-position. This nucleophilic substitution is facilitated by a dry inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), a phase transfer catalyst like tetraethylammonium bromide (NEt₄Br), and an aprotic polar solvent such as propionitrile. This step introduces the pyridine ring with the aminoethyl side chain.

Step C: Hydrolysis and deprotection under acidic conditions (HCl) at mild temperatures (20–25°C) to yield the free amine product.

Data Table: Summary of Key Preparation Parameters

| Step/Method | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Step A (BPGI formation) | Trialkylamine base (N,N-diisopropyl N-ethylamine) | Formation of benzophenone glycine imine ester | Sets up amino acid intermediate |

| Step B (Nucleophilic substitution) | Pyridine chloride, dry K₂CO₃ or NaH, NEt₄Br catalyst, propionitrile solvent | Introduction of pyridine ring with aminoethyl side chain | Requires dry, aprotic conditions |

| Step C (Hydrolysis) | HCl, 20–25°C | Deprotection and liberation of free amine | Mild acidic conditions to avoid decomposition |

| N-Alkylation via SN2 | α-Bromo acids or triflate intermediates, methylamine, ethylamine | Introduction of N-methyl and N-ethyl groups | Triflate method preferred for optical purity |

| Protection/Deprotection | N-Tosyl or N-nitrobenzenesulfonamide, NaOH, methyl iodide, acid/base for removal | Selective N-alkylation and protection | Tosyl removal requires harsh conditions |

Research Findings and Analysis

The patented multi-step process provides a robust and scalable method for synthesizing 2-aminomethylpyridine derivatives with high selectivity and yield, critical for preparing 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine.

N-alkylation of amino groups, including N-methylation and N-ethylation, is well-established in amino acid chemistry, with methods evolving to minimize racemization and improve yields. The use of triflate intermediates and sulfonamide protections are notable advancements.

Phase transfer catalysts and aprotic solvents significantly improve the efficiency of nucleophilic substitution reactions on pyridine derivatives, facilitating the synthesis of complex substituted aminopyridines.

Control of reaction temperature and choice of base are crucial to prevent epimerization during alkylation steps, preserving stereochemical integrity.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, and how can purity be ensured?

- The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives and controlled amine functionalization. Key parameters include maintaining anhydrous conditions, using catalysts like palladium for coupling reactions, and optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products . Purification methods such as column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization in ethanol/water mixtures are critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and pyridine backbone, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography can resolve stereochemical ambiguities in metal complexes derived from this ligand . Infrared (IR) spectroscopy helps identify N–H and C–N stretching modes (e.g., peaks near 3300 cm⁻¹ and 1250 cm⁻¹) .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Under acidic conditions (pH < 3), protonation of the pyridine nitrogen and amine groups occurs, altering solubility. In basic media (pH > 10), deprotonation may reduce coordination capacity for metal ions . Oxidative environments (e.g., H₂O₂) can lead to N-oxide formation, detectable via shifts in UV-vis absorption spectra (e.g., λmax changes from 265 nm to 280 nm) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s coordination behavior with transition metals like Co(II) or Ni(II)?

- Employ molar ratio methods (Job’s plot) to determine stoichiometry (e.g., 1:1 or 1:2 ligand-to-metal ratios) . Use UV-vis titration to monitor charge-transfer bands (e.g., d-d transitions in Ni(II) complexes at 450–600 nm) . X-ray absorption spectroscopy (XAS) can elucidate metal-ligand bond lengths and oxidation states .

Q. What computational approaches are suitable for predicting the compound’s catalytic activity in organic transformations?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with redox activity . Molecular dynamics simulations predict solvation effects on ligand conformation during catalysis . Pair these with experimental validation via cyclic voltammetry to assess redox potentials .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

- Cross-validate with alternative techniques: IR for functional groups, HRMS for molecular fragmentation patterns . Variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation causing splitting) . Re-synthesize the compound under stricter inert conditions to rule out oxidation artifacts .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Conduct fluorescence quenching assays to measure binding constants (e.g., with tryptophan residues in proteins) . Molecular docking simulations (AutoDock Vina) predict binding modes, followed by in vitro inhibition assays (e.g., IC₅₀ determination) . Modify the aminoethyl group with fluorophores (e.g., dansyl chloride) for tracking cellular uptake via confocal microscopy .

Q. How can researchers integrate this compound into hybrid materials (e.g., MOFs or polymers) for advanced applications?

- Use solvothermal synthesis to incorporate the ligand into metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and test gas adsorption (e.g., CO₂ capture) . For polymers, initiate radical polymerization with vinyl-functionalized derivatives and assess thermal stability via TGA .

Methodological Notes

- Metal Complex Synthesis : Reference procedures from divalent metal complexes (e.g., (6-Ph₂TPA)Mn(CH₃OH)₃₂) for guidance on solvent selection (methanol/acetonitrile) and counterion effects .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to mitigate batch-to-batch variability .

- Safety Protocols : Use gloveboxes for air-sensitive steps and prioritize waste neutralization (e.g., quenching perchlorate salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。